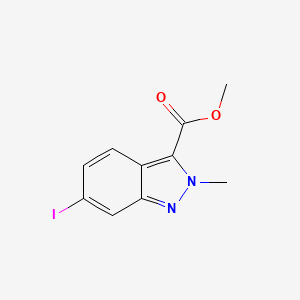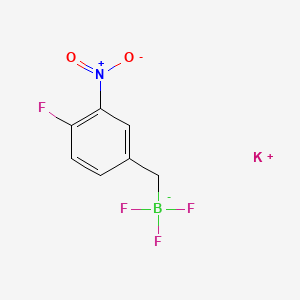
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
where ( R ) represents the 4-fluoro-3-nitrobenzyl group. This method is advantageous due to its simplicity and the stability of the resulting trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Oxidation and Reduction: The nitro group can undergo reduction to form amines, while the benzyl group can be oxidized under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, reducing agents like hydrogen or hydrazine for nitro group reduction, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-fluoro-3-aminobenzyl derivatives, while cross-coupling reactions can produce a wide range of substituted benzyl compounds .
科学的研究の応用
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate has diverse applications in scientific research:
作用機序
The mechanism by which Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in cross-coupling reactions. The nitro and fluoro groups influence the compound’s reactivity and stability, making it a valuable reagent in various synthetic applications .
類似化合物との比較
Similar Compounds
Potassium 4-fluorophenyltrifluoroborate: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Potassium 3-nitrophenyltrifluoroborate: Contains a nitro group but differs in the position of the substituents on the benzyl ring.
Potassium (4-fluoro-3-formylphenyl)trifluoroborate: Contains a formyl group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
Potassium (4-Fluoro-3-nitrobenzyl)trifluoroborate is unique due to the combination of the trifluoroborate group with both fluoro and nitro substituents. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecules .
特性
分子式 |
C7H5BF4KNO2 |
|---|---|
分子量 |
261.03 g/mol |
IUPAC名 |
potassium;trifluoro-[(4-fluoro-3-nitrophenyl)methyl]boranuide |
InChI |
InChI=1S/C7H5BF4NO2.K/c9-6-2-1-5(4-8(10,11)12)3-7(6)13(14)15;/h1-3H,4H2;/q-1;+1 |
InChIキー |
FLFIUOMXXFOHTM-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1=CC(=C(C=C1)F)[N+](=O)[O-])(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Nitro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13663914.png)
![3-Chloro-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663918.png)
![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)

![5-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B13663935.png)
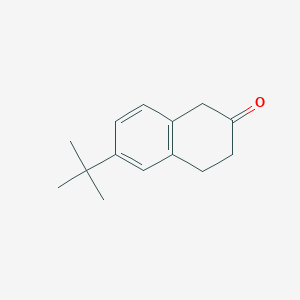
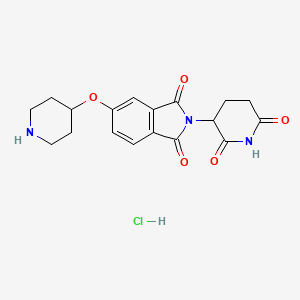
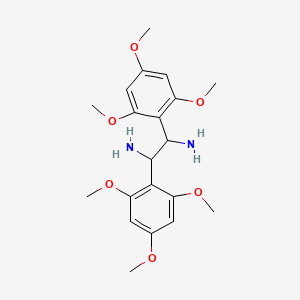
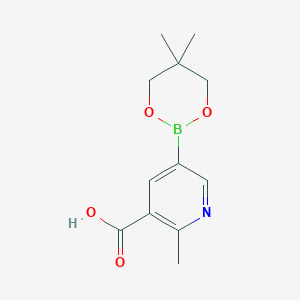

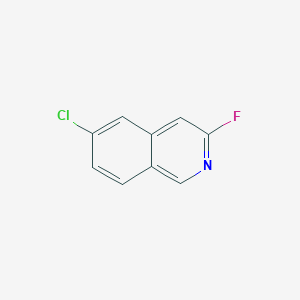
![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
